Product packaging for Mycoside A(Cat. No.:CAS No. 11033-70-8)

Mycoside A

Cat. No.: B1216603
CAS No.: 11033-70-8
M. Wt: 2127.2 g/mol
InChI Key: HYOPMROXJWYMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycoside A is a type-specific phenolic glycolipid, often classified within the broader "mycoside" family, which serves as a key chemotaxonomic marker for certain mycobacterial species . It was first identified and characterized in the cell wall of Mycobacterium kansasii . Mycosides are complex lipids with an oligosaccharide moiety linked to a phenolphthiocerol molecule that is esterified by mycocerosic acids, forming a wax-like structure . The specific oligosaccharide chain of this compound has been reported to consist of 2,6-dideoxy-4-methyl-Arap, 2-methyl acetyl Fucp, and two units of 2-methylRhap . These surface-exposed glycolipids are immunogenic, with the carbohydrate portion at the non-reducing end being a key antigenic site . Researchers value this compound for its role in studying the pathogenesis and immunology of mycobacterial infections, as well as for the chemical classification and typing of different bacterial strains . This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C128H236O22 B1216603 Mycoside A CAS No. 11033-70-8

Properties

CAS No.

11033-70-8

Molecular Formula

C128H236O22

Molecular Weight

2127.2 g/mol

IUPAC Name

[29-[4-[4-[4-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-3-methoxy-6-methyloxan-2-yl]oxy-5-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxy-6-methyloxan-2-yl]oxyphenyl]-3-methoxy-4-methyl-9-(2,4,6,8-tetramethylhexacosanoyloxy)nonacosan-11-yl] 2,4,6,8-tetramethylhexacosanoate

InChI

InChI=1S/C128H236O22/c1-24-27-29-31-33-35-37-39-41-45-49-53-57-61-65-69-75-93(4)85-95(6)87-97(8)89-100(11)124(132)145-109(91-110(80-74-73-77-99(10)112(26-3)134-18)146-125(133)101(12)90-98(9)88-96(7)86-94(5)76-70-66-62-58-54-50-46-42-40-38-36-34-32-30-28-25-2)79-72-68-64-60-56-52-48-44-43-47-51-55-59-63-67-71-78-107-81-83-108(84-82-107)147-126-122(138-22)119(116(136-20)104(15)142-126)150-127-121(137-21)118(114(131)102(13)141-127)149-128-123(139-23)120(117(105(16)143-128)144-106(17)129)148-113-92-111(130)115(135-19)103(14)140-113/h81-84,93-105,109-123,126-128,130-131H,24-80,85-92H2,1-23H3

InChI Key

HYOPMROXJWYMEG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC(CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)OC(=O)C)OC5CC(C(C(O5)C)OC)O)OC)OC)OC)CC(CCCCC(C)C(CC)OC)OC(=O)C(C)CC(C)CC(C)CC(C)CCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC(CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)OC(=O)C)OC5CC(C(C(O5)C)OC)O)OC)OC)OC)CC(CCCCC(C)C(CC)OC)OC(=O)C(C)CC(C)CC(C)CC(C)CCCCCCCCCCCCCCCCCC

Synonyms

2,6-dideoxy-4-O-methyl-arabino-hexopyranosyl(1-3)-2-O-methyl-4-O-acetylfucopyranosyl(1-3)-2-O-methylrhamnopyranosyl(1-3)-2,4-di-O-methylrhamnopyranosyl-1-phenolglycol
mycoside A

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Mycoside a

Precursor Metabolism and Substrate Generation for Mycoside A Biosynthesis

The assembly of the complex this compound structure begins with the synthesis of its fundamental building blocks. These precursor molecules, derived from central metabolism, provide the carbon backbone for both the lipid and peptide moieties. The key substrates are short-chain acyl-coenzyme A (CoA) thioesters, which are channeled into specialized biosynthetic pathways.

Role of Acetyl-CoA and Propionyl-CoA in Fatty Acyl Chain Elongation

The fatty acid components of mycobacterial lipids, including the mycocerosic acid found in certain GPLs, are synthesized through pathways that utilize acetyl-CoA and propionyl-CoA as primary building blocks. nih.govpnas.org

Acetyl-CoA serves as the fundamental primer for de novo fatty acid synthesis by the multifunctional Fatty Acid Synthase I (FAS-I) system in mycobacteria. pnas.orgoup.com The first committed step is the carboxylation of acetyl-CoA to form malonyl-CoA , a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govoup.com Malonyl-CoA then serves as the two-carbon extender unit in the iterative cycles of fatty acid elongation carried out by FAS-I, leading to the production of long-chain fatty acids, typically C16 to C26 in length. oup.comnih.gov These fatty acids can then be further elongated by the Fatty Acid Synthase II (FAS-II) system to produce the exceptionally long mycolic acids or serve as precursors for other complex lipids. nih.govnih.gov

Propionyl-CoA is the key precursor for the synthesis of multi-methyl-branched fatty acids, such as mycocerosic acid. nih.govresearchgate.net It is primarily derived from the catabolism of odd-chain fatty acids, cholesterol, or certain amino acids like valine and isoleucine. nih.govwikipedia.org Unlike acetyl-CoA which provides straight two-carbon units, propionyl-CoA is first carboxylated to form methylmalonyl-CoA, which then acts as the extender unit, introducing a methyl branch at every other carbon in the growing acyl chain. frontiersin.orgnih.gov Several acyl-CoA carboxylases in mycobacteria can utilize propionyl-CoA as a substrate, with some showing a preference for it over acetyl-CoA, highlighting its importance in the synthesis of these specialized branched lipids. nih.govnih.gov

PrecursorKey EnzymeProductRole in Biosynthesis
Acetyl-CoAAcetyl-CoA Carboxylase (ACC)Malonyl-CoAExtender unit for straight-chain fatty acid synthesis (FAS-I/FAS-II). nih.govoup.com
Propionyl-CoAPropionyl-CoA Carboxylase (PCC)(S)-Methylmalonyl-CoAPrecursor for the extender unit in branched-chain fatty acid synthesis. frontiersin.orgnih.gov

Methylmalonyl-CoA Biosynthesis in this compound Precursor Formation

Methylmalonyl-CoA is the specific extender unit required for the synthesis of the mycocerosic acid component of some GPLs. Its biosynthesis is a critical step that channels propionate (B1217596) metabolism into complex lipid production. nih.govrockefeller.edu

The primary route for methylmalonyl-CoA synthesis is the carboxylation of propionyl-CoA. nih.govnih.gov This reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, which adds a carboxyl group to propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govresearchgate.net This product is then converted to its stereoisomer, (R)-methylmalonyl-CoA , by the enzyme methylmalonyl-CoA epimerase (MMCE). nih.gov It is this (R)-isomer that is specifically recognized and utilized by the mycocerosic acid synthase for chain elongation. nih.gov The complete methylmalonyl pathway in mycobacteria also includes methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme that can isomerize (R)-methylmalonyl-CoA to succinyl-CoA, linking propionate metabolism to the citric acid cycle. nih.govnih.gov However, for the purpose of mycocerosic acid synthesis, the pathway effectively stops at (R)-methylmalonyl-CoA, which is then incorporated into the lipid structure. rockefeller.eduresearchgate.net

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems in this compound Assembly

The core structure of this compound, a lipopeptide, is assembled by two types of large, multi-domain megaenzymes: a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). These enzymatic assembly lines are responsible for creating the fatty acid and peptide portions, respectively.

Iterative Type I Polyketide Synthases in Mycocerosic Acid Synthesis

The multi-methyl-branched fatty acid component of certain GPLs, known as mycocerosic acid, is synthesized by a specialized Type I Polyketide Synthase (PKS) called Mycocerosic Acid Synthase (Mas) . nih.govresearchgate.net Unlike modular PKSs that have a separate module for each extension step, Mas is an iterative Type I PKS (iPKS) . nih.govrsc.org This means it uses a single, self-contained set of catalytic domains repeatedly to elongate a fatty acyl primer. nih.gov

The Mas enzyme contains all the necessary domains for a full cycle of reduction: a ketosynthase (KS), an acyltransferase (AT), a dehydratase (DH), an enoylreductase (ER), a ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.gov The AT domain specifically selects methylmalonyl-CoA as the extender unit for each round of elongation. nih.gov The iterative use of these domains allows for the sequential addition of propionate-derived, three-carbon units (as methylmalonyl-CoA) to a long-chain acyl-CoA primer, resulting in the characteristic C20-C28 multi-methyl-branched structure of mycocerosic acids. nih.govresearchgate.net

Modular Organization and Domain Functions in Glycopeptidolipid Biosynthesis

The peptide core of GPLs is assembled not by ribosomes, but by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . nih.govresearchgate.net These enzymes are organized in a modular fashion, where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. scispace.comethz.ch The sequence of modules on the NRPS enzyme dictates the final sequence of the peptide. scispace.com

The core structure of GPLs in species like Mycobacterium smegmatis is based on a tripeptide-aminoalcohol, D-Phe-D-allo-Thr-D-Ala-L-alaninol. nih.gov This is assembled by an NRPS system encoded by genes such as mps1 and mps2. nih.gov

Each NRPS module contains a set of core catalytic domains:

Adenylation (A) Domain: This domain is responsible for substrate specificity. It recognizes and activates a specific amino acid as an aminoacyl-adenylate at the expense of ATP. scispace.comresearchgate.net

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: This domain covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. The flexible Ppant arm then shuttles the substrate between the other catalytic domains. scispace.comresearchgate.net

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid carried by its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module. scispace.comresearchgate.net

The final module of the GPL NRPS often contains a terminal reductase (R) domain, which reduces the carboxyl group of the final amino acid (alanine) to an alcohol, forming the L-alaninol at the C-terminus of the lipopeptide. researchgate.net

Enzyme SystemTypeFunctionKey DomainsMonomers Used
Mycocerosic Acid Synthase (Mas) Iterative Type I PKSSynthesizes the multi-methyl-branched fatty acid (mycocerosic acid). nih.govresearchgate.netKS, AT, DH, ER, KR, ACPLong-chain acyl-CoA (primer), Methylmalonyl-CoA (extender). nih.gov
Glycopeptidolipid NRPS Modular NRPSAssembles the peptide core (e.g., D-Phe-D-allo-Thr-D-Ala-L-alaninol). nih.govscispace.comA, T, C, R (terminal)Specific amino acids (e.g., Phenylalanine, Threonine, Alanine). scispace.comresearchgate.net

Glycosylation and Methylation Events in this compound Biogenesis

After the assembly of the lipopeptide core, the this compound molecule undergoes a series of crucial maturation steps involving glycosylation and methylation. These modifications create the final, biologically active structure and are responsible for the significant structural diversity observed among GPLs from different mycobacterial species. nih.govnih.gov

The lipopeptide core is glycosylated at specific hydroxyl groups on the amino acid and amino alcohol residues. nih.govnih.gov In M. smegmatis, for example, a 6-deoxytalose is attached to the allo-threonine residue, and a rhamnose is attached to the terminal alaninol. frontiersin.org These reactions are catalyzed by specific glycosyltransferases (Gtf) , enzymes that transfer sugar moieties from an activated sugar nucleotide donor (e.g., dTDP-rhamnose) to the lipopeptide acceptor. nih.govnih.gov The GPL biosynthetic gene clusters in mycobacteria encode several putative glycosyltransferases, such as Gtf1, Gtf2, and Gtf3 in M. smegmatis, each presumed to be responsible for adding a specific sugar. nih.gov

Following glycosylation, the molecule is further decorated by methylation . These reactions are catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (Mtf) , which transfer a methyl group from SAM to specific positions on the sugar residues and the fatty acyl chain. nih.govnih.gov For instance, the rhamnose moiety can be extensively O-methylated, and the fatty acid can also be methylated. nih.govnih.gov Specific methyltransferases have been identified for these roles; for example, in M. smegmatis, the mtf1 gene product is required for the O-methylation of the rhamnose residue, while the mtf2 product methylates the fatty acid. nih.govnih.gov These methylation patterns are critical for the final structure and properties of the GPLs. nih.gov

Characterization of Glycosyltransferase Genes and Fucosylation Pathways

The glycosylation of the lipopeptide core is a defining feature of this compound biosynthesis. The addition of fucose, a major sugar moiety in the oligosaccharide portion of many GPLs, is a critical step. nih.gov Research in Mycobacterium avium has identified a specific 5.0-kb chromosomal region responsible for fucosylation. nih.gov This region contains a set of indispensable genes for this process:

gtfD: This gene encodes a glycosyltransferase that specifically transfers a fucose residue to a rhamnose residue of a GPL precursor. nih.gov

mdhtA and merA: The products of these two genes are crucial for the de novo synthesis of the fucose sugar itself, predicted to be synthesized from mannose. nih.gov

The combined action of the proteins encoded by mdhtA, merA, and gtfD orchestrates the fucosylation pathway in the biosynthesis of these complex GPLs. nih.gov This process is fundamental to creating the specific antigenic oligosaccharides that define different serovars within the M. avium complex. nih.gov

O-Methyltransferase Activities and Stereochemical Control

Following glycosylation, the sugar residues of GPLs undergo modification by O-methyltransferases (O-MTs), which add methyl groups to specific hydroxyl positions. These modifications are crucial for the final structure and function of the molecule. In Mycobacterium smegmatis, a GPL biosynthetic locus contains genes for several methyltransferases. nih.gov

One such enzyme, Mtf2 , has been identified as the methyltransferase responsible for modifying the fatty acid component of the GPL. nih.gov Other methyltransferases are responsible for the specific methylation patterns on the sugar residues. For example, studies on M. avium have identified methyltransferases responsible for modifying the rhamnose and 6-deoxytalose sugars at various positions. nih.gov The enzyme Rmt3 (homologous to MtfD in M. avium) is a rhamnosyl 3-O-methyltransferase, and its action is a prerequisite for subsequent methylations at other positions on the rhamnose sugar. nih.gov

The stereochemical configuration of these methoxy (B1213986) groups is tightly controlled by the enzymes. PKS O-methyltransferases, for instance, are known to methylate specific β-hydroxyl stereocenters, thereby establishing the complex and diverse stereochemistry of the final polyketide product.

Enzymes Involved in Lipopeptidic Core Unit Formation and Modification

The backbone of this compound is a lipopeptidic core. This core is synthesized through a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. researchgate.net

Polyketide Synthases (PKSs): These large, modular enzymes are responsible for synthesizing the fatty acyl chain of the lipopeptide. researchgate.net In mycobacteria, PKS enzymes are involved in the creation of a wide array of unique lipid components of the cell envelope, such as those found in phthiocerol dimycocerosates (PDIMs) and glycopeptidolipids. researchgate.net The PKS modules dictate the length and modification of the fatty acid chain.

Non-Ribosomal Peptide Synthetases (NRPSs): These enzymes assemble the peptide portion of the core. The NRPS machinery activates and links specific amino acids in a defined sequence. For GPLs in M. smegmatis, this core consists of a tetrapeptide, typically D-Phenylalanine—D-allothreonine—D-Alanine—L-alaninol. researchgate.net

Acyl-ACP Ligases and Thioesterases: The biosynthesis is initiated by the loading and activation of a fatty acid onto an acyl carrier protein (ACP), a process catalyzed by an acyl-ACP ligase. nih.gov Subsequent modifications, such as the addition of amino acids to the fatty acid chain, can be mediated by other enzymes like thioesterase homologs. nih.gov

The integrated action of these enzyme systems results in the formation of the characteristic lipopeptide core, which is then ready for glycosylation and other modifications.

Genetic Regulation and Biosynthetic Gene Clusters (BGCs) of this compound

The production of this compound is a genetically encoded process, with all the necessary enzymes synthesized from genes clustered together in the bacterial chromosome. The expression of these genes is tightly regulated.

Identification and Characterization of this compound Biosynthetic Gene Loci

The genes required for GPL biosynthesis are typically organized into a large biosynthetic gene cluster (BGC). In Mycobacterium smegmatis, this BGC spans approximately 65 kb and contains around 30 genes. nih.govresearchgate.net In other species like Mycobacterium abscessus and Mycobacterium chelonae, while the core set of genes is conserved, the BGC is often split into several parts across the genome. researchgate.net

A typical GPL locus contains genes encoding for:

The PKS and NRPS machinery for the lipopeptide core synthesis. nih.govfrontiersin.org

Glycosyltransferases for the addition of sugar moieties. nih.govfrontiersin.org

Methyltransferases and acetyltransferases for sugar and lipid modifications. nih.govnih.govfrontiersin.org

Transport proteins, such as those from the MmpL family, which are required for the export of the completed GPLs to the cell surface. nih.govfrontiersin.org

The specific arrangement and content of these gene clusters can vary between mycobacterial species, leading to structural variations in the GPLs they produce. researchgate.netfrontiersin.org

Transcriptional and Post-Translational Regulation of this compound Enzymes

The expression of the GPL biosynthetic gene cluster is a regulated process. In Mycobacterium abscessus, a TetR-like transcription factor, GplR1 (encoded by mab_1638), has been identified as a key positive regulator. nih.govresearchgate.net GplR1 controls the entire GPL biosynthesis and export gene cluster, thereby influencing colony morphology and virulence. nih.govresearchgate.net Inactivation of gplR1 abolishes GPL production. nih.gov This indicates that GPL production is not constitutive but is instead a regulated process, potentially allowing the bacterium to adapt to different environments, such as within a host. nih.govresearchgate.net

Regulation can also occur at the post-translational level. youtube.com Enzymes within biosynthetic pathways can be subject to feedback inhibition, where the final product or an intermediate metabolite binds to an enzyme to alter its activity. youtube.com Furthermore, complex interactions between different enzymes in a pathway can occur. In M. tuberculosis, two enzymes in the aromatic amino acid biosynthesis pathway form a complex, which enhances the catalytic activity of both and alters their allosteric regulatory properties. nih.gov Such protein-protein interactions represent a sophisticated mechanism for controlling metabolic flux and could play a role in regulating this compound biosynthesis.

Compound Name Table

Compound Name
D-Phenylalanine
D-allothreonine
D-Alanine
L-alaninol
Fucose
Mannose
Rhamnose
6-deoxytalose

Enzyme and Gene Table

Gene/Enzyme NameFunctionOrganism of Study
gtfD FucosyltransferaseMycobacterium avium nih.gov
mdhtA Fucose biosynthesisMycobacterium avium nih.gov
merA Fucose biosynthesisMycobacterium avium nih.gov
Mtf2 Fatty acid O-methyltransferaseMycobacterium smegmatis nih.gov
Rmt3 (mtfD) Rhamnosyl 3-O-methyltransferaseMycobacterium smegmatis / M. avium nih.gov
PKS (Polyketide Synthase) Fatty acid chain synthesisMycobacteria researchgate.net
NRPS (Non-Ribosomal Peptide Synthetase) Peptide core synthesisMycobacteria researchgate.net
GplR1 (mab_1638) Transcriptional regulator of GPL biosynthesisMycobacterium abscessus nih.govresearchgate.net
MmpL proteins Transport of GPLsMycobacteria nih.govfrontiersin.org

Advanced Methodologies for Structural Elucidation of Mycoside a

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) provides the elemental composition of Mycoside A and its fragments with high accuracy, which is fundamental for its structural elucidation. nih.gov Techniques like electrospray ionization (ESI) coupled with high-resolution analyzers such as Orbitrap have proven effective in analyzing complex mycobacterial lipids. nih.govnih.gov

Tandem Mass Spectrometry (MSn) for Fragment Ion Analysis and Linkage Determination

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for deducing the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com In the context of this compound, which is composed of a lipid (phenolic glycol) and a sugar moiety, MSn experiments are crucial for sequencing the sugar units and identifying the linkages between them and the lipid core.

The process involves isolating the protonated or deprotonated molecular ion ([M+H]+ or [M-H]-) of this compound in the mass spectrometer. youtube.com This precursor ion is then subjected to collision-induced dissociation (CID), breaking it into smaller, structurally informative fragment ions. nih.gov By performing multiple stages of fragmentation (MSn), a detailed map of the molecule's connectivity can be constructed. rug.nl For instance, the fragmentation patterns can reveal the sequence of the oligosaccharide chain by identifying ions corresponding to the loss of individual sugar residues. This methodology has been successfully applied to profile the complex mycolic acids found in mycobacteria, demonstrating its utility for structurally related lipids. nih.govcolab.ws

The data below illustrates typical fragmentation data obtained from an MS/MS experiment on a glycolipid, showing how fragment ions correspond to specific structural components.

Precursor Ion (m/z)Fragment Ion (m/z)Inferred Structural Loss
1250.81088.7Loss of a terminal deoxyhexose sugar
1088.7926.6Loss of a second deoxyhexose sugar
926.6764.5Loss of a third deoxyhexose sugar
764.5---Aglycone (Lipid) Fragment

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in Mycoside Characterization

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for non-volatile and thermally unstable compounds like glycolipids. creative-proteomics.comumd.edu In FAB-MS, the sample (analyte) is mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming intact protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), with minimal fragmentation. wikipedia.org

The use of a liquid matrix is a key feature of FAB-MS, as it constantly replenishes the surface with fresh analyte, providing a stable and long-lasting ion current. wikipedia.org This technique was instrumental in the early characterization of large biomolecules before the widespread adoption of ESI. For mycosides, FAB-MS can provide a clear determination of the molecular weight. nih.govtaylorfrancis.com When combined with tandem mass spectrometry (FAB-MS/MS), it allows for the acquisition of valuable structural information through the analysis of fragment ions, aiding in the characterization of the oligosaccharide chain and the lipid component. nih.gov

Isomeric Differentiation using LIT/Orbitrap and MSn

Differentiating between isomers, which have the same mass but different structural arrangements, is a significant analytical challenge. lcms.cz The combination of a Linear Ion Trap (LIT) and an Orbitrap mass analyzer, coupled with multi-stage fragmentation (MSn), offers a powerful solution for this problem. rug.nl The Orbitrap provides high-resolution and accurate mass measurements, confirming the elemental composition, while the LIT enables sophisticated MSn experiments for detailed structural analysis.

This methodology is particularly relevant for this compound, which can have isomers differing in the linkage positions of the sugars or the stereochemistry of the lipid tail. By carefully controlling the collision energy and performing successive fragmentation steps (MS2, MS3, etc.), unique fragment ions can be generated for each isomer. rug.nllcms.cz For example, the relative abundance of specific product ions can differ significantly between isomers, providing a "fingerprint" for each structure. This approach has been successfully used for the near-complete structural characterization of complex mycolic acid families from Mycobacterium tuberculosis, demonstrating its power in defining the location of functional groups and the identity of alkyl chains in complex lipids. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While mass spectrometry excels at determining molecular weight and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete, unambiguous three-dimensional structural elucidation of molecules like this compound in solution. mdpi.comlibretexts.orgresearchgate.net NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms within the molecule.

1D NMR (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) Techniques

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR:

¹H NMR: The proton NMR spectrum provides initial information on the types of protons present (e.g., aromatic, aliphatic, sugar anomeric protons), their chemical environment (chemical shift), spin-spin coupling with neighboring protons (multiplicity), and their relative numbers (integration). emerypharma.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., carbonyl, aromatic, aliphatic). emerypharma.com

2D NMR: These experiments resolve overlapping signals found in 1D spectra by spreading them across two frequency dimensions, revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is fundamental for tracing out the spin systems within the sugar rings and the lipid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing a map of all C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). researchgate.net It is crucial for connecting different structural fragments, such as linking the sugar units to each other and attaching the entire oligosaccharide chain to the phenolic glycol core.

The table below summarizes the key information obtained from these primary NMR experiments for the analysis of a complex glycolipid like this compound.

NMR ExperimentInformation ProvidedApplication to this compound
¹H NMR Proton chemical shifts, coupling constants, integrationIdentifies types of protons (sugar, lipid) and their relative numbers.
¹³C NMR Carbon chemical shiftsDetermines the number and type of carbon environments.
COSY ¹H-¹H correlations through bondsEstablishes proton connectivity within each sugar and lipid moiety.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationsDetermines linkages between sugar units and between the sugar chain and the lipid.

Stereochemical Elucidation via NMR Anisotropy Effects

Determining the relative and absolute stereochemistry of a complex molecule like this compound is one of the final and most challenging steps in structural elucidation. While NOE (Nuclear Overhauser Effect) experiments provide information about through-space proximity, they can sometimes be ambiguous. Advanced NMR techniques that measure anisotropic parameters, such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs), offer powerful constraints for defining stereochemistry. nih.govnih.gov

To measure these parameters, the molecule is dissolved in a chiral alignment medium, which induces a slight degree of orientation in the magnetic field. nih.govkit.edu

Residual Chemical Shift Anisotropy (RCSA): RCSA values report on the orientation of the chemical shielding tensors of individual atoms, particularly non-protonated carbons. nih.gov Differences in RCSA values between enantiomers or diastereomers in a chiral alignment medium can be used to distinguish them and even measure enantiomeric excess. kit.edu

Residual Dipolar Couplings (RDC): RDCs provide information about the orientation of specific bond vectors (e.g., ¹H-¹³C) relative to the magnetic field. nih.gov By measuring RDCs for various bonds throughout the molecule, a precise 3D model can be constructed and validated, allowing for the unambiguous assignment of relative stereochemistry. nih.gov

These methods are highly effective for confirming the configuration of complex natural products where traditional NMR methods may fall short. nih.gov

Chromatographic and Pre-analytical Techniques for this compound Analysis

The structural elucidation and analysis of this compound, a complex phenolic glycolipid (PGL) from Mycobacterium kansasii, rely on a combination of advanced chromatographic and pre-analytical methods. nih.gov These techniques are essential for isolating the molecule from the bacterium's intricate lipid matrix and for analyzing its constituent parts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of mycobacterial lipids. nih.gov For complex, hydrophobic molecules like this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. nih.govnih.gov This method separates lipids based on their polarity, using a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. nih.govnih.govnih.gov

Researchers often employ a gradient elution system, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of the diverse lipid species present in a crude extract. nih.govnih.gov Common solvent systems include mixtures of chloroform/methanol or acetonitrile/water. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times, often reducing run times from over 30 minutes to under 15 minutes. nih.govyoutube.com UPLC systems utilize columns with smaller particle sizes (less than 2 µm) and operate at higher pressures, which enhances separation efficiency. youtube.com For mycobacterial lipidomics, columns with advanced chemistries, such as Charged Surface Hybrid (CSH) C18, have demonstrated excellent performance in separating a wide range of lipid classes, making them well-suited for the analysis of PGLs like this compound. nih.gov

ParameterTypical Condition for Mycobacterial Lipid AnalysisReference
TechniqueReversed-Phase HPLC / UPLC nih.govnih.gov
Stationary Phase (Column)C18, CSH C18 nih.govnih.govnih.gov
Mobile Phase (Gradient)Acetonitrile/Water or Chloroform/Methanol mixtures with additives like formic acid or ammonium (B1175870) formate nih.govnih.govnih.gov
Flow Rate~0.3-0.4 mL/min nih.govyoutube.com
DetectionMass Spectrometry (MS), Photodiode Array (PDA) nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Components

While HPLC and UPLC are ideal for analyzing the intact this compound molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying its constituent components after chemical breakdown. nih.govnih.gov this compound is a glycosylphenolic phthiocerol diester, meaning it is built from a phenolic phthiocerol core, long-chain fatty acids (mycocerosic acids), and a unique trisaccharide. nih.gov

Through hydrolysis, these components are separated. The fatty acid and sugar components can then be analyzed by GC-MS. This technique was crucial in differentiating the PGL from M. kansasii (this compound) from a similar PGL found in Mycobacterium leprae. nih.gov GC-MS analysis revealed the specific composition of the trisaccharide in this compound, which is a key structural feature. nih.gov Before analysis, the non-volatile sugar molecules must be chemically modified (derivatized) to make them volatile. mdpi.com

Component of this compoundIdentified Structure via GC-MSReference
Trisaccharide Unit2,4-di-O-methylrhamnose nih.gov
2-O-methylrhamnose nih.gov
2-O-methylfucose nih.gov
Fatty Acyl UnitsMycocerosic acids (multimethyl-branched) nih.gov

Sample Preparation and Extraction Methodologies for Complex Lipidomics

The successful analysis of this compound begins with meticulous sample preparation to extract lipids from the mycobacterial cells. nih.gov The goal of this pre-analytical stage is to efficiently isolate the total lipid content while minimizing degradation.

The general workflow involves several key steps:

Cell Harvesting: Mycobacterial cultures are grown to the desired phase, and the cells are harvested, typically by centrifugation. The cell pellet is then washed to remove media components. nih.gov

Cell Disruption: The tough, lipid-rich cell wall of mycobacteria requires mechanical disruption to allow for efficient solvent extraction. Methods such as bead beating with silica (B1680970) or zirconia spheres or sonication are commonly used. nih.gov

Lipid Extraction: A modified Bligh and Dyer method is frequently employed, using a monophasic solvent system of chloroform, methanol, and water (e.g., in a 10:10:3 ratio). nih.gov This mixture is effective at extracting the wide range of lipids found in mycobacteria, from the polar phospholipids (B1166683) to the nonpolar PGLs. After extraction, the mixture is centrifuged to pellet the delipidated cell debris. nih.gov

Drying and Storage: The supernatant containing the lipid extract is transferred to a clean tube and dried, often under a gentle stream of nitrogen, to remove the solvents. nih.gov The resulting crude lipid extract can be stored at -20°C or -80°C until analysis. nih.govnih.gov

Reconstitution: Prior to analysis by HPLC or other methods, the dried lipid extract is redissolved in a solvent that is compatible with the analytical system. nih.gov

Chemical Degradation and Derivatization Strategies for Structural Confirmation

Confirming the intricate structure of a large biomolecule like this compound requires more than just analyzing the intact molecule. Strategies involving controlled chemical degradation and derivatization are essential to break the molecule into smaller, more easily identifiable pieces, which are then analyzed to reconstruct the original structure. nih.govnih.govresearchgate.net

Chemical Degradation

The primary method for the structural degradation of this compound is hydrolysis. researchgate.net Mild acidic hydrolysis is used to cleave the ester bonds linking the mycocerosic acids to the phthiocerol core and the glycosidic bonds linking the sugars of the trisaccharide to each other and to the phenolic core. nih.govresearchgate.net This process releases the three main classes of components: the phenol (B47542) phthiocerol backbone, the mycocerosic fatty acids, and the constituent monosaccharides of the sugar chain. nih.govnih.gov These degradation products can then be separated and individually characterized.

Derivatization Strategies

Derivatization is a critical step that chemically modifies the hydrolyzed components to make them suitable for certain types of analysis, particularly GC-MS. nih.govmdpi.com This is necessary because many of the components, especially the sugars, are not sufficiently volatile to pass through a gas chromatograph in their native form.

Silylation of Sugars: The hydroxyl groups (-OH) on the sugar molecules are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent. This process replaces the polar hydrogen of the hydroxyl group with a nonpolar TMS group, increasing the molecule's volatility for GC-MS analysis. mdpi.com

Esterification of Fatty Acids: The carboxylic acid groups of the fatty acids are often converted into methyl esters. This derivatization also increases volatility and produces predictable fragmentation patterns in the mass spectrometer, aiding in their identification.

By combining controlled chemical degradation with specific derivatization techniques, researchers can accurately determine the identity and linkage of each component part, allowing for the complete and confident structural elucidation of this compound. nih.gov

Molecular and Cellular Roles of Mycoside a in Mycobacteria

Contribution to Mycobacterial Cell Envelope Architecture and Permeability Barrier

The mycobacterial cell envelope is a complex, multilayered structure that provides shape, rigidity, and protection against environmental stresses and host defenses. asm.orgnih.govfrontiersin.org It consists of a plasma membrane, a peptidoglycan layer, an arabinogalactan (B145846) layer, and an outer membrane often referred to as the mycomembrane. asm.orgnih.govfrontiersin.org This mycomembrane is an asymmetric bilayer with mycolic acids forming the inner leaflet and various extractable lipids, such as mycosides, located in the outer leaflet. nih.govnih.govimrpress.com

Modulation of Host-Pathogen Interactions at the Molecular Level

Mycobacterial cell envelope components, including glycolipids like mycosides, are key players in the complex interactions between mycobacteria and their host. nih.govmycobacterialresearchleiden.comfrontiersin.org These interactions can dictate the outcome of infection, influencing the host immune response and the bacterium's ability to survive and persist within host cells. mycobacterialresearchleiden.comfrontiersin.orgnih.gov

The unique cell wall structure of mycobacteria, including the presence of mycosides, contributes to their ability to evade host immune defenses. wikipedia.orgfrontiersin.org Mycosides are a class of glycolipids that have been isolated from various Mycobacterium species. wikipedia.org Phenolic glycolipids, a class that includes mycosides, are known to be immunogenic. gerli.com Some mycosides have been implicated in modulating immune responses. ontosight.ai For example, Mycoside B, found in M. bovis, is involved in the interaction of pathogenic mycobacteria with host cells and shares biosynthetic pathways with phthiocerol dimycocerosates (PDIMs), lipids linked to immune evasion mechanisms. acs.orgfrontiersin.org While direct detailed mechanisms for Mycoside A's role in immune evasion were not extensively found in the search results, the general role of mycosides and other cell envelope lipids in immune modulation and evasion is well-established in the context of mycobacterial pathogenesis. asianspinejournal.orgfrontiersin.orgnih.gov

Mycobacteria have evolved strategies to survive within host macrophages, including manipulating host cellular pathways like autophagy. nih.govacs.org Autophagy is a cellular process that can contribute to the clearance of intracellular pathogens. frontiersin.orgnih.gov Some studies have investigated the interaction of mycobacterial components with autophagy. For instance, M. smegmatis and M. fortuitum have been shown to induce more robust autophagy compared to M. kansasii. nih.gov While this compound is characteristic of M. kansasii, the specific role of this compound in modulating autophagy was not explicitly detailed in the provided search results. However, other mycobacterial lipids, such as glycopeptidolipids (GPLs), have been shown to contribute to escaping phagolysosomal fusion, a process related to the interaction with the autophagic pathway. frontiersin.org Extracellular vesicles released from M. tuberculosis-infected cells, containing mycobacterial lipids like Mycoside B, can promote macrophage autophagy and reduce intracellular mycobacterial survival. frontiersin.org

Influence on Mycobacterial Phenotypes and Adaptation

Mycosides can influence various mycobacterial phenotypes, contributing to their adaptation to different environments and survival strategies. mycobacterialresearchleiden.comnih.govlibretexts.org

The presence and specific type of mycoside in a mycobacterial strain can be closely related to its colony morphology. nih.govdntb.gov.ua For example, M. kansasii strains typically exhibit a specific colony type (type K) and contain this compound. nih.gov In contrast, M. fortuitum strains show a different colony type (type F) and Mycoside F. nih.gov This suggests that this compound contributes to the characteristic colonial appearance of M. kansasii.

Mycosides and other cell envelope lipids also play a role in biofilm development, a survival strategy for mycobacteria in various environments, including within the host. uta.edumicrobialcell.comnih.gov Biofilms provide protection against environmental aggressions and antibiotics. nih.govfrontiersin.org Glycolipids, including glycopeptidolipids and shorter-chain mycolic acids, are important components of the extracellular matrix of mycobacterial biofilms and contribute to their formation and structure. microbialcell.comfrontiersin.orgfrontiersin.org While this compound's direct involvement in biofilm formation was not specifically highlighted, the general class of glycolipids to which it belongs is known to be important for this process. microbialcell.comfrontiersin.org

The mycobacterial cell envelope, with its lipid-rich composition including mycosides, is crucial for the bacterium's ability to adapt to and survive various environmental stresses encountered both in the environment and within the host. ontosight.aifrontiersin.orgimrpress.comuta.edubiorxiv.org This includes stresses like nutrient limitation, hypoxia, acidic pH, oxidative stress, and host immune responses. uta.edumdpi.com

The unique cell physiology and conserved stress responses of mycobacteria allow them to combat biological insults and regulate genes involved in stress adaptation, increasing their tolerance to antibiotics. uta.eduunchealthcare.org The cell envelope acts as a protective barrier against these stresses. ontosight.aifrontiersin.org While this compound's specific contribution to stress adaptation and intracellular survival was not detailed, the broader class of mycosides and other cell envelope lipids are recognized for their role in protecting mycobacteria and enabling their persistence within macrophages. asianspinejournal.orgfrontiersin.orgfu-berlin.denih.gov The ability of mycobacteria to survive and multiply intracellularly is a key aspect of their pathogenesis. nih.govacs.orgtandfonline.com

Mechanisms of this compound Interaction with Biological Targets (Excluding Clinical Outcomes)

This compound is a complex glycolipid specifically found in certain photochromogenic strains of Mycobacterium species wikipedia.org. As a member of the mycoside family, it is a crucial constituent of the mycobacterial cell envelope, a unique and complex structure that is fundamental to the survival, integrity, and pathogenicity of these bacteria ontosight.ainih.gov. The mycobacterial cell envelope acts as a formidable barrier, providing protection against environmental stresses and host immune responses wikipedia.orgontosight.ainih.gov.

The mycobacterial cell envelope is broadly composed of an inner plasma membrane, a peptidoglycan layer covalently linked to an arabinogalactan polymer, and an outer membrane known as the mycomembrane nih.govresearchgate.netasm.org. This mycomembrane is rich in lipids, including mycolic acids and various extractable lipids such as mycosides nih.govresearchgate.net. Mycosides, including this compound, are embedded within or associated with this outer lipid layer ontosight.ai.

The primary mechanism by which this compound interacts with biological targets within the mycobacterium appears to be through its integral role in the structural organization and function of the cell envelope. The complex structure of mycosides, typically featuring a phenol (B47542) phthiocerol core linked to fatty acyl chains and a sugar moiety, contributes significantly to the hydrophobic nature and reduced permeability of the mycomembrane ontosight.ai. This low permeability is a key factor in the intrinsic resistance of mycobacteria to various compounds nih.gov.

Research on mycosides in general highlights their contribution to the cell wall's integrity and barrier function ontosight.ai. For instance, studies on Mycobacterium avium have shown that inhibitors of mycoside-C biosynthesis can lead to the disorganization of the bacterial outer layer asm.org. This suggests that the proper synthesis and incorporation of mycosides are essential for maintaining the structural integrity of the cell envelope. While this specific finding relates to Mycoside C, it provides insight into the functional importance of mycosides as a class in maintaining the structural stability of the mycobacterial outer layer.

Furthermore, mycosides are located on the surface of mycobacteria nih.gov, which implies their interaction with other surface-exposed molecules, both bacterial and potentially from the environment or host. Within the bacterium, their synthesis and transport involve specific enzymatic pathways and transporter systems, such as the MmpL family of transporters responsible for moving lipids to the cell wall nih.gov. While this compound is transported to the cell envelope, its direct interaction with these transport proteins after synthesis as a 'biological target' in the sense of a binding partner or enzyme substrate is part of its biogenesis rather than its established functional interaction within the mature cell wall structure.

Chemical Synthesis and Synthetic Biology of Mycoside a and Analogues

Total Synthesis Strategies for Complex Mycosides and Related Glycolipids

Total synthesis of complex mycosides and related glycolipids involves the de novo construction of the entire molecule from simpler precursors. This requires precise control over stereochemistry and the formation of complex glycosidic linkages and lipid chains. mdpi.comrsc.orgacs.org The challenges associated with the complex structure of PGLs mean that the complete total synthesis of only a limited number of PGLs has been achieved. researchgate.net

Development of Novel Synthetic Methodologies and Transformations

The pursuit of total synthesis of complex natural products, including mycosides, drives the development of novel synthetic methodologies and transformations. nih.govmdpi.comfigshare.com These advancements are essential for efficiently accessing the intricate structures found in these molecules. For example, the synthesis of mycobacterial lipids often involves the construction of complex methyl-branched chains and cyclopropane (B1198618) rings, requiring specialized reactions and strategies. acs.org Iterative asymmetric synthesis based on methods like copper-catalyzed asymmetric conjugate addition has been used in the synthesis of Mycobacterium tuberculosis lipids, some of which share structural features with mycoside lipid portions. acs.org

Stereoselective and Convergent Synthetic Approaches

Stereoselective synthesis is paramount in the construction of mycosides due to the numerous chiral centers present in both the glycosidic and lipid portions. mdpi.comresearchgate.netethz.chrsc.org Achieving the correct absolute and relative configurations at each stereocenter is critical for synthesizing biologically active molecules that are identical to the natural products. acs.org Convergent synthetic approaches, where complex building blocks are synthesized separately and joined at a later stage, are often employed to streamline the synthesis of large and complex molecules like mycosides. ethz.chacs.org This strategy allows for the efficient assembly of the glycosyl and lipid components. For instance, a highly convergent assembly strategy has been reported for the total synthesis of PGL-tb1 from Mycobacterium tuberculosis, which shares similarities in structure with Mycoside A. acs.org This approach involved masking hydroxy groups to facilitate deprotection and protect labile functionalities. acs.org

Chemoenzymatic Synthesis and Semisynthesis of this compound Components

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. nih.govnih.govresearchgate.netrsc.orgucdavis.edu This hybrid approach can be particularly useful for synthesizing complex molecules with challenging functional groups or stereocenters. While direct examples of chemoenzymatic synthesis specifically for this compound were not extensively found, this approach has been applied to the synthesis of other complex molecules, including those with structural features relevant to glycolipids. nih.govnih.govresearchgate.netrsc.org For example, chemoenzymatic methods have been used to synthesize starter CoA derivatives, which are relevant building blocks for lipid synthesis. nih.gov

Semisynthesis involves using naturally occurring compounds as starting materials and performing chemical modifications to obtain the desired product or analogues. wikipedia.org This can be a more efficient route than total synthesis when the natural precursor is relatively abundant. For mycobacterial glycolipids, semisynthesis has been explored for molecules like glycerol (B35011) and glucose monomycolates by coupling glycerol and glucose precursors with isolated mycolic acids. acs.orgnih.gov While these examples pertain to mycolates rather than the full mycoside structure, the principle of utilizing natural lipid or glycosyl components for semisynthesis is applicable to mycosides.

Synthetic Biology Approaches for Investigating this compound Biosynthesis

Synthetic biology offers powerful tools to investigate and manipulate the biosynthetic pathways of natural products like this compound. nih.govrsc.orgsciepublish.com By engineering microbial or plant systems, researchers can elucidate complex pathways and potentially produce these molecules or novel analogues. nih.govrsc.orgmpg.de

Metabolic Engineering for Pathway Elucidation and Reconstitution

Metabolic engineering plays a key role in understanding and reconstructing the biosynthetic pathways of complex metabolites. nih.govmpg.demdpi.comfrontiersin.orgnih.gov Effective pathway engineering requires comprehensive knowledge of the genes, enzymes, precursors, and intermediates involved. nih.gov Strategies include identifying gene clusters involved in biosynthesis through genomics and transcriptomics, followed by co-expression and differential expression analyses to pinpoint potentially associated genes. nih.gov Reconstituting pathways in heterologous hosts is a promising solution, especially for compounds produced in limited quantities in their native organisms. nih.govmpg.de However, this requires the complete elucidation of the biosynthetic genes and extensive metabolic engineering to optimize enzyme activity and metabolic flux. mpg.de Challenges in metabolic engineering include poor pathway flux, branched pathways, and the poor expression of functional enzymes, particularly cytochrome P450s. frontiersin.org

The biosynthesis of phenolic glycolipids (PGLs), including the aglycone portion of this compound, involves the elongation of p-hydroxybenzoate and the incorporation of propionate-derived methyl branches. annualreviews.org Enzymes involved in the biosynthesis of related mycocerosates have been purified, and their genes cloned and sequenced, providing insights into the lipid assembly process relevant to mycosides. annualreviews.org Retrobiosynthetic approaches have also been used to understand the biosynthesis and structure of mycobacterial glycopeptidolipids, which share some structural features with mycosides. researchgate.netnih.gov

Heterologous Expression Systems for this compound Production and Modification

Heterologous expression involves introducing genes from one organism into a different host organism to produce the desired compound. wikipedia.orgnih.govresearchgate.net This is a valuable strategy for producing natural products that are difficult to obtain from their native sources or for creating modified versions. nih.govmpg.dewikipedia.orgrsc.org Choosing an appropriate heterologous host is crucial for successful pathway reconstitution and production. mpg.de Common microbial expression systems include Escherichia coli, Bacillus subtilis, yeast, and filamentous fungi, each with advantages and disadvantages regarding expression levels, post-translational modifications, and potential for endotoxin (B1171834) production. researchgate.netnexusacademicpublishers.comfrontiersin.orgfrontiersin.org While E. coli is widely used due to its ease of handling and rapid growth, it may lack the necessary machinery for complex post-translational modifications like glycosylation, which are essential for mycosides. researchgate.netnexusacademicpublishers.comfrontiersin.org Eukaryotic systems like yeast and filamentous fungi are better equipped for such modifications. researchgate.netnexusacademicpublishers.comfrontiersin.org Heterologous expression systems can be engineered to produce novel structures by modifying biosynthetic gene clusters or feeding non-natural precursors. mpg.dersc.org

Data Table: Key Aspects of Mycoside Synthesis and Biosynthesis

AspectDescriptionRelevance to this compound
Total SynthesisDe novo construction from simple precursors.Provides access to pure this compound and analogues for study. mdpi.comacs.org
Novel MethodologiesDevelopment of new chemical reactions and strategies.Essential for overcoming structural complexities in mycoside synthesis. nih.govmdpi.comfigshare.com
Stereoselective SynthesisControl of absolute and relative configurations.Crucial for synthesizing biologically active this compound identical to the natural product. acs.orgresearchgate.netethz.chrsc.org
Convergent SynthesisAssembly of complex building blocks.Efficient strategy for constructing the glycosyl and lipid portions of this compound. ethz.chacs.org
Chemoenzymatic SynthesisCombining chemical and enzymatic reactions.Potential for synthesizing complex components of this compound. nih.govnih.govresearchgate.netrsc.orgucdavis.edu
SemisynthesisModifying natural precursors.Applicable for utilizing isolated lipid or glycosyl components of mycosides. acs.orgwikipedia.orgnih.gov
Metabolic EngineeringManipulating metabolic pathways for production and elucidation.Key for understanding and potentially producing this compound and analogues. nih.govmpg.demdpi.comfrontiersin.orgnih.gov
Pathway ElucidationIdentifying genes, enzymes, and intermediates in biosynthesis.Necessary for rational metabolic engineering of this compound production. nih.gov
Heterologous ExpressionProducing compounds in non-native host organisms.Enables production of this compound and modified versions, especially when native isolation is challenging. nih.govmpg.dewikipedia.orgnih.govresearchgate.net
Host SystemsDifferent organisms used for heterologous expression (e.g., E. coli, yeast, fungi).Choice of host impacts expression levels and post-translational modifications like glycosylation. researchgate.netnexusacademicpublishers.comfrontiersin.orgfrontiersin.org

Rational Design and Synthesis of this compound Probes for Biological Research

Chemical probes are indispensable tools in chemical biology, designed to interact with specific biological targets or pathways to elucidate their function and mechanism. nih.govnih.gov In the context of complex lipids like those found in the cell wall of Mycobacterium tuberculosis, such as this compound, chemical probes can be synthesized to investigate their biosynthesis, localization, metabolism, and interactions with host factors. acs.orgnih.gov The rational design of these probes typically involves modifying the native lipid structure by incorporating tags that facilitate detection or manipulation, without significantly altering the probe's biological activity or target interaction. nih.govnih.gov

Common strategies for probe design include the incorporation of fluorescent tags for imaging and localization studies nih.govfrontiersin.orgrsc.org, or bioorthogonal handles like alkyne or azide (B81097) groups for subsequent conjugation via click chemistry mdpi.comuni-muenchen.dewikipedia.orgnih.gov. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allows for selective and efficient labeling of the probe in situ or in vitro with reporter molecules such as fluorophores, biotin, or affinity tags. mdpi.comwikipedia.orgnih.gov

The synthesis of complex mycobacterial lipids, including various glycolipids and mycolic acids, presents significant synthetic challenges due to their intricate structures and stereochemistry. acs.org However, advancements in synthetic organic chemistry and chemoenzymatic approaches have enabled the preparation of these molecules and their analogues. acs.orgnih.gov These synthetic efforts are crucial not only for providing sufficient material for biological studies but also for creating modified versions that can serve as chemical probes. acs.org

Future Directions and Research Challenges for Mycoside a

Unraveling Complete Biosynthetic Pathways and Regulatory Networks

A key challenge in Mycoside A research is the complete elucidation of its biosynthetic pathway and the regulatory networks that control its production. While general pathways for mycobacterial lipid synthesis are being investigated, the specific enzymes, genes, and regulatory mechanisms involved in this compound assembly are not fully understood. Research into the biosynthesis of other complex microbial lipids and secondary metabolites highlights the intricate nature of these pathways, often involving multi-enzyme complexes and complex genetic regulation frontiersin.orgmdpi.comnih.gov. Future efforts will likely employ advanced genetic techniques, such as gene knockout and overexpression studies, coupled with metabolic profiling, to identify the complete set of genes and enzymes responsible for this compound synthesis. Understanding the regulatory networks, including transcription factors and environmental signals that influence this compound production, will be crucial for controlling its expression in laboratory settings and understanding its variability in different mycobacterial strains and growth conditions. Challenges include the often redundant nature of lipid synthesis genes in mycobacteria and the difficulty in cultivating some Mycobacterium species.

Advanced Structural Characterization of Heterogeneous this compound Forms

This compound, like other mycobacterial lipids such as mycolactones and phosphatidylinositol mannosides (PIMs), is known to exhibit structural heterogeneity nih.govfrontiersin.org. This heterogeneity can arise from variations in the acyl chains, glycosidic linkages, or peptide components. Fully characterizing these diverse forms presents a significant challenge. While techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in initial structural determinations, advanced methods are needed to resolve the structures of minor variants and to understand the biological significance of this heterogeneity mdpi.comnih.gov. Future research will likely utilize high-resolution MS techniques, such as ion mobility-MS, and multi-dimensional NMR approaches to provide detailed structural information on the various this compound species. Cryo-electron microscopy and other imaging techniques could also be employed to understand how this compound is organized within the mycobacterial cell wall and how structural variations might influence its presentation on the bacterial surface. The challenge lies in isolating sufficient quantities of individual this compound variants for detailed structural analysis.

Mechanistic Studies of this compound Interaction with Host and Bacterial Components

The precise mechanisms by which this compound interacts with host immune cells and other bacterial components remain largely unknown. Mycobacterial lipids are known to modulate host immune responses and contribute to virulence frontiersin.orgfrontiersin.orgnih.gov. Future research needs to delineate the specific host receptors or pathways that recognize this compound and the downstream signaling events triggered by this interaction. Studies involving genetically modified host cells or animal models deficient in specific immune receptors could help identify the host targets of this compound. Furthermore, understanding how this compound interacts with other components of the mycobacterial cell wall, such as mycolic acids and glycopeptidolipids, and how these interactions influence cell wall integrity and function is another critical area frontiersin.orgnih.gov. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and cell-based assays will be essential for quantifying binding affinities and characterizing the biological effects of this compound. Challenges include the complexity of the host immune system and the difficulty in mimicking the in vivo environment in experimental settings.

Development of Novel Analytical Platforms for this compound Detection in Complex Biological Matrices

Detecting and quantifying this compound in complex biological matrices, such as infected tissues or bodily fluids, is essential for understanding its role during infection and for developing potential diagnostic tools. Current analytical methods for lipids in biological samples often face challenges related to sensitivity, specificity, and the complexity of the matrix japsonline.comwoah.orgresearchgate.netmdpi.comnih.gov. Future research will focus on developing novel and more sensitive analytical platforms specifically tailored for this compound. This could involve the development of targeted liquid chromatography-mass spectrometry (LC-MS) methods with enhanced sensitivity and throughput, or the creation of this compound-specific antibodies for use in immunoassays like ELISA japsonline.commdpi.com. Microfluidic devices and biosensors could also be explored for rapid and point-of-care detection of this compound. The development of robust sample preparation methods that efficiently extract this compound from diverse biological matrices while minimizing degradation and interference is a crucial prerequisite.

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

Integrating omics technologies – including genomics, transcriptomics, proteomics, and metabolomics – with this compound research holds significant potential for gaining a holistic understanding of its biology. Genomic studies can identify genes involved in this compound synthesis and regulation across different mycobacterial strains mdpi.comnih.gov. Transcriptomics can reveal changes in gene expression profiles related to this compound production under various environmental conditions or during infection mdpi.comnih.gov. Proteomics can identify the enzymes and proteins involved in its biosynthesis and transport mdpi.comnih.gov. Metabolomics can provide a broader view of the metabolic state of the bacteria and host during infection, potentially revealing correlations with this compound levels mdpi.comquanticate.com. Future research will focus on integrating these different omics datasets using bioinformatics and systems biology approaches to build comprehensive models of this compound biology and its impact on host-pathogen interactions cmbio.io. This interdisciplinary approach requires collaboration between microbiologists, immunologists, chemists, and computational biologists.

Q & A

Basic Research Questions

Q. What established analytical methods are used for structural elucidation of Mycoside A?

  • Methodological Answer : Structural identification typically involves nuclear magnetic resonance (NMR) spectroscopy for determining carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute stereochemistry. Researchers should cross-validate results using complementary techniques and reference spectral databases (e.g., SciFinder, ChemSpider) to confirm purity and identity . For novel derivatives, ensure detailed characterization data (e.g., 1^1H/13^{13}C NMR, HRMS) are included in supplementary materials, adhering to journal guidelines for reproducibility .

Q. What in vitro assays are standard for evaluating this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Cell-based assays : Cytotoxicity (MTT assay), antimicrobial activity (MIC/MBC determination), and immunomodulatory effects (e.g., cytokine profiling).
  • Enzyme inhibition studies : Kinase or protease activity measured via fluorometric/colorimetric substrates.
  • Membrane interaction assays : Lipid bilayer permeability tests using fluorescent probes.
    Researchers must standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls to ensure comparability across studies .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be systematically resolved?

  • Methodological Answer :

Variable analysis : Compare experimental conditions (e.g., solvent systems, pH, temperature) across studies that report conflicting results .

Purity verification : Re-examine compound purity using HPLC-MS and assess batch-to-batch variability .

Multi-omics integration : Combine transcriptomics/proteomics data to identify downstream targets and validate hypotheses via knockout models (e.g., CRISPR-Cas9) .

Meta-analysis : Pool data from independent studies using statistical tools (e.g., RevMan) to identify trends or confounding factors .

Q. What experimental strategies optimize this compound synthesis yield in lab-scale protocols?

  • Methodological Answer :

  • Reaction optimization : Use design of experiments (DoE) to test variables (e.g., catalyst concentration, reaction time). For example, a Central Composite Design (CCD) can identify optimal conditions .
  • Purification refinement : Employ gradient elution in flash chromatography or preparative HPLC to isolate this compound from byproducts .
  • Scale-up considerations : Monitor solvent volume-to-surface area ratios to maintain reaction efficiency during scaling .

Q. How can researchers design studies to differentiate this compound’s direct cellular targets from off-pathway effects?

  • Methodological Answer :

  • Chemical proteomics : Use affinity-based probes (e.g., biotinylated this compound derivatives) to pull down interacting proteins, followed by LC-MS/MS identification .
  • Genetic validation : Apply RNA interference (RNAi) or CRISPRi to silence putative targets and assess phenotypic rescue .
  • Kinetic studies : Measure binding constants (e.g., KdK_d) via surface plasmon resonance (SPR) to confirm direct interactions .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Use software like GraphPad Prism for robustness checks .
  • Outlier management : Apply Grubbs’ test or ROUT method to exclude anomalies without biasing results .
  • Reproducibility : Report 95% confidence intervals and raw data in supplementary tables, adhering to FAIR principles .

Conflict Resolution in Literature

Q. What frameworks address discrepancies in this compound’s reported stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated stability studies : Conduct stress testing (e.g., 40°C/75% RH) at pH 3–9, monitoring degradation via UPLC-UV. Compare kinetic rate constants (kk) to identify pH-sensitive regions .
  • Computational modeling : Use molecular dynamics simulations to predict protonation states and bond cleavage risks under specific pH conditions .

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